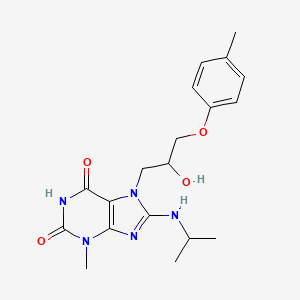

![molecular formula C17H13F2N3O2 B2917236 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-difluorobenzamide CAS No. 946257-27-8](/img/structure/B2917236.png)

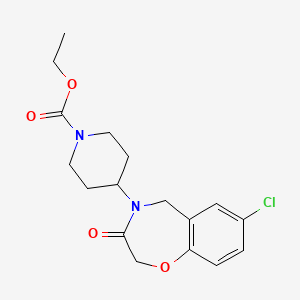

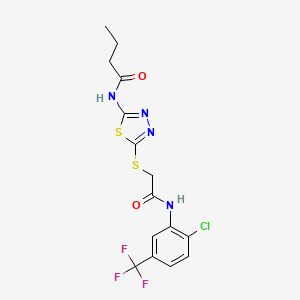

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-difluorobenzamide” is a chemical compound . It is a derivative of the pyrido[1,2-a]pyrimidin-4-one class . The molecular formula is C17H14F2N3O2 .

Synthesis Analysis

The synthesis of this compound could involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

The molecular structure of this compound is based on the pyrido[1,2-a]pyrimidin-4-one core . The pyrido-pyrimidine moiety is involved only in π-π stacking interactions in the structure and not in any C-H…π contacts .Chemical Reactions Analysis

The chemical reactions involving this compound could include the displacement of the 3′ adenosine terminal base (A17) which was involved in a π-stacking interaction with the 4-oxo-4H-pyrido .Scientific Research Applications

Structural Analysis and Synthetic Approaches

One study discusses the stabilization of cis secondary amide conformation using pentafluorophenyl, a method potentially applicable for manipulating the structural properties of compounds including pyrimidinyl derivatives (Forbes, Beatty, & Smith, 2001). Another research focuses on the crystallographic investigation of pyrimidine derivatives, emphasizing the importance of molecular recognition processes in drug action, which could have implications for the design of new pharmaceuticals containing pyrimidine structures (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Antiproliferative Activity and Molecular Docking Studies

Research on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide highlights its antiproliferative activity against various cancer cell lines and provides insights through molecular docking studies on its potential mechanism of action (Huang et al., 2020). This study suggests a framework for evaluating similar compounds' therapeutic potential.

Insecticidal and Antibacterial Potential

A study on the synthesis of pyrimidine linked pyrazole heterocyclic compounds by microwave irradiative cyclocondensation investigates their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Such research underscores the broader applications of pyrimidine derivatives in developing new pesticides and antimicrobial agents.

Anticonvulsant and Antidepressant Activities

Research on pyrido[2,3-d]pyrimidine derivatives designed and synthesized as potential anticonvulsants and antidepressants showcases the pharmacological potential of compounds with a pyrimidine base in treating neurological disorders (Zhang, Wang, Wen, Li, & Quan, 2016).

Mechanism of Action

Properties

IUPAC Name |

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3O2/c1-9-3-6-14-20-10(2)15(17(24)22(14)8-9)21-16(23)12-5-4-11(18)7-13(12)19/h3-8H,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSKUPUPBQVQNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=C(C=C(C=C3)F)F)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopentyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2917160.png)

![N-[[6-(3-Methylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2917164.png)

![2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B2917167.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2917170.png)